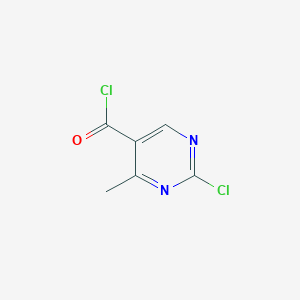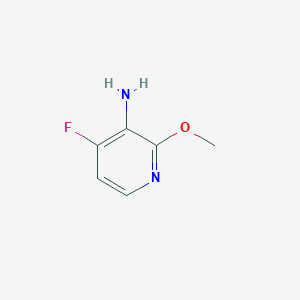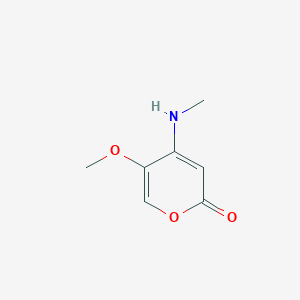![molecular formula C5H4ClN3S B064072 6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole CAS No. 170658-31-8](/img/structure/B64072.png)
6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The compound has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.
作用機序
The mechanism of action of 6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are essential for the survival of microorganisms and cancer cells. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the growth of biofilms, which are communities of microorganisms that are resistant to antibiotics.
実験室実験の利点と制限
One of the main advantages of using 6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole in lab experiments is its broad-spectrum antimicrobial activity. The compound has been shown to be effective against a wide range of microorganisms, including bacteria and fungi. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to be toxic to human cells at high concentrations.
将来の方向性
There are several future directions for the research on 6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole. One direction is to investigate the compound's potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Another direction is to explore the compound's mode of action and its potential interactions with other compounds. Additionally, further studies are needed to determine the compound's toxicity and its potential side effects in humans.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in scientific research. The compound has been synthesized using various methods, and its potential applications in scientific research have been explored extensively. The compound has been shown to exhibit broad-spectrum antimicrobial activity and potential anticancer activity. Further research is needed to fully understand the compound's mechanism of action and its potential as a drug candidate.
合成法
The synthesis of 6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole can be achieved through various methods. One of the most commonly used methods is the reaction of 1,2,4-triazole-3-thiol with chloroacetonitrile in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. Other methods include the reaction of 2-aminothiazole with chloroacetonitrile and the reaction of 2-aminothiazole with chloroacetic acid.
科学的研究の応用
6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole has been extensively studied for its potential applications in scientific research. One of its main applications is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. The compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities.
特性
IUPAC Name |
6-(chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3S/c6-1-4-2-10-5-7-3-8-9(4)5/h2-3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXBVQYJTPMORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)S1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B63997.png)

![2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B64001.png)






![5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B64016.png)



